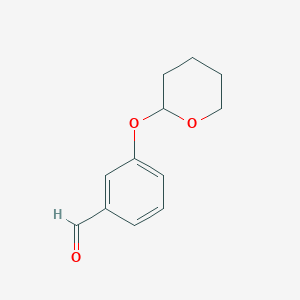

3-(Tetrahydropyran-2-yloxy)benzaldehyde

Description

3-(Tetrahydropyran-2-yloxy)benzaldehyde is an aromatic aldehyde derivative featuring a tetrahydropyran (THP) ether group at the 3-position of the benzaldehyde ring. The THP group acts as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability and modulating reactivity . This compound is structurally characterized by a formyl group (-CHO) at position 1 and a THP-ether substituent at position 3. Its applications span pharmaceutical intermediates, agrochemicals, and specialty organic synthesis, where controlled aldehyde reactivity is critical.

Properties

IUPAC Name |

3-(oxan-2-yloxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h3-5,8-9,12H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOBWSLIFAJGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Tetrahydropyran-2-yloxy)benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde using tetrahydropyran (THP). One common method includes the reaction of benzaldehyde with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether . The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

3-(Tetrahydropyran-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the hydroxyl group, yielding benzaldehyde.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .

Scientific Research Applications

Synthetic Applications

1. Synthesis of Bioactive Compounds

- 3-(Tetrahydropyran-2-yloxy)benzaldehyde serves as a versatile intermediate in the synthesis of various bioactive compounds. It has been utilized in the development of potential histone deacetylase inhibitors, which are significant in cancer therapy due to their role in regulating gene expression .

2. Functionalization of Aromatic Compounds

- The compound can undergo various reactions to introduce functional groups onto aromatic rings. For instance, it can participate in electrophilic aromatic substitutions or serve as a nucleophile in reactions with electrophiles like iminiums and aldehydes .

Biological Applications

1. Antimicrobial Activity

- Research indicates that derivatives of 3-(tetrahydropyran-2-yloxy)benzaldehyde exhibit antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .

2. Neuropharmacological Effects

- Investigations into the interactions of tetrahydropyran derivatives with monoamine transporters suggest potential applications in treating neurological disorders. Compounds derived from tetrahydropyran structures have shown varying affinities for dopamine and serotonin transporters, indicating their potential use as antidepressants or anxiolytics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Tetrahydropyran-2-yloxy)benzaldehyde is primarily related to its role as a protecting group in organic synthesis. The tetrahydropyranyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. Upon completion of the desired transformations, the protecting group can be removed under acidic conditions to yield the free hydroxyl group .

Comparison with Similar Compounds

Parent Compound: Benzaldehyde

Benzaldehyde (C₆H₅CHO) serves as the simplest aromatic aldehyde. Key differences include:

- Structural Modifications : 3-(Tetrahydropyran-2-yloxy)benzaldehyde introduces a bulky THP-ether group, which sterically hinders the aldehyde group, reducing its volatility and oxidation susceptibility compared to benzaldehyde .

- Applications : Benzaldehyde is widely used in flavoring agents and dyes, whereas the THP-protected derivative is employed in multi-step syntheses requiring selective aldehyde protection .

Table 1: Comparison with Benzaldehyde

| Property | Benzaldehyde | 3-(Tetrahydropyran-2-yloxy)benzaldehyde |

|---|---|---|

| Molecular Formula | C₇H₆O | C₁₂H₁₄O₃ |

| Functional Groups | Aldehyde | Aldehyde, THP-ether |

| Boiling Point | 179°C | Not reported (expected higher) |

| Volatility | High (VOC) | Lower (non-VOC) |

| Primary Applications | Flavors, dyes | Organic synthesis intermediate |

Positional Isomer: 3-Methoxy-4-(Tetrahydropyran-2-yloxy)benzaldehyde

This isomer (CAS: 91471-08-8) differs in substituent positions and types:

- Substituents : A methoxy (-OCH₃) group at position 3 and a THP-ether at position 4, compared to the single THP-ether at position 3 in the target compound.

- In contrast, the aldehyde group in 3-(THP-2-yloxy)benzaldehyde directs reactivity toward nucleophilic additions.

- Regulatory Status : The isomer is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating established commercial use and regulatory scrutiny .

Table 2: Comparison with Positional Isomer

Functional Group Derivatives: Hydrazones

Hydrazones derived from aromatic aldehydes, such as pyrrole-2-carbaldehyde hydrazones (e.g., P2C3DBh), exhibit distinct biological activity:

- Structural Basis : These derivatives replace the aldehyde with a hydrazone group (-NH-N=C-), enabling coordination with metal ions and interaction with biological targets .

- Biological Activity : Compounds like P2C3DBh show potent spasmolytic effects on ileal contractions (0.48 ± 0.02 Hz frequency reduction), whereas 3-(THP-2-yloxy)benzaldehyde’s applications are more synthetic than pharmacological .

Volatile Organic Compounds (VOCs)

Benzaldehyde is a common VOC weakly associated with 2-acetyl-1-pyrroline (2-AP) in agricultural studies . The THP-ether substitution in 3-(THP-2-yloxy)benzaldehyde likely reduces volatility, making it less relevant as a VOC but more suitable for non-volatile applications like polymer precursors.

Biological Activity

3-(Tetrahydropyran-2-yloxy)benzaldehyde, with the chemical formula CHO and CAS number 34716-73-9, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 3-(Tetrahydropyran-2-yloxy)benzaldehyde consists of a benzaldehyde moiety substituted with a tetrahydropyran-2-yloxy group. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 3-(Tetrahydropyran-2-yloxy)benzaldehyde exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzaldehyde can inhibit the growth of various bacterial strains and fungi. The presence of the tetrahydropyran moiety may enhance these effects by improving solubility and bioavailability, which are critical for antimicrobial efficacy .

Cytotoxic Effects

In vitro studies have suggested that 3-(Tetrahydropyran-2-yloxy)benzaldehyde may possess cytotoxic properties against certain cancer cell lines. The mechanism likely involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death. For example, compounds with similar structures have been shown to activate caspase pathways leading to programmed cell death in cancer cells .

The biological activity of 3-(Tetrahydropyran-2-yloxy)benzaldehyde is attributed to its ability to interact with specific molecular targets within cells. The aldehyde functional group can participate in nucleophilic addition reactions, potentially modifying proteins or nucleic acids. Additionally, the tetrahydropyran moiety may facilitate cellular uptake and enhance interactions with biomolecules, thereby influencing various biochemical pathways .

Case Studies and Research Findings

- Antimicrobial Study : A comparative study evaluated the antimicrobial activity of various benzaldehyde derivatives, including 3-(Tetrahydropyran-2-yloxy)benzaldehyde. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

- Cytotoxicity Analysis : In a study assessing the cytotoxic effects on human leukemia cells, 3-(Tetrahydropyran-2-yloxy)benzaldehyde demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.